(2',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol
CAS No.:
Cat. No.: VC18827656
Molecular Formula: C13H6Cl2F4O
Molecular Weight: 325.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H6Cl2F4O |
|---|---|
| Molecular Weight | 325.08 g/mol |
| IUPAC Name | [4-(2,4-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol |
| Standard InChI | InChI=1S/C13H6Cl2F4O/c14-5-1-2-6(8(15)3-5)9-12(18)10(16)7(4-20)11(17)13(9)19/h1-3,20H,4H2 |
| Standard InChI Key | HXHKFAMWPLYOEA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2F)F)CO)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a biphenyl backbone with chlorine atoms at the 2' and 4' positions of one benzene ring and fluorine atoms at the 2, 3, 5, and 6 positions of the opposing ring. A hydroxymethyl (-CH₂OH) group occupies the para position relative to the fluorinated ring. This arrangement creates a polarized electronic environment, with electron-withdrawing halogens enhancing the acidity of the methanol group.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₆Cl₂F₄O |
| Molecular Weight | 325.08 g/mol |
| IUPAC Name | [4-(2,4-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2F)F)CO)F)F |
| Halogen Substituents | 2 Cl, 4 F |
The stereoelectronic effects of the halogen atoms significantly influence solubility and intermolecular interactions, rendering the compound lipophilic yet capable of forming hydrogen bonds via the methanol group .
Synthesis and Production
Synthetic Pathways
Industrial synthesis typically involves sequential halogenation and functionalization steps:
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Biphenyl Halogenation: Electrophilic aromatic substitution introduces chlorine and fluorine atoms under controlled conditions. Anhydrous AlCl₃ or FeCl₃ catalyzes chlorination, while fluorination employs HF or F₂ gas.
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Methanol Group Introduction: A Grignard reagent (e.g., methylmagnesium bromide) reacts with the halogenated intermediate, followed by acidic hydrolysis to yield the hydroxymethyl group.
Optimization Challenges
Key challenges include minimizing polyhalogenation byproducts and ensuring regioselectivity. Solvent choice (e.g., dichloromethane or THF) and low temperatures (-20°C to 0°C) improve yield and purity. Catalytic systems involving palladium or nickel enhance coupling efficiency in biphenyl formation.
Chemical Reactivity and Stability
Reaction Pathways
The compound participates in three primary reactions:
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Oxidation: The methanol group oxidizes to a carboxylic acid using KMnO₄ or CrO₃, yielding (2',4'-dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-carboxylic acid.
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Nucleophilic Substitution: Fluorine atoms at the 2,3,5,6 positions undergo substitution with amines or alkoxides under basic conditions .
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Reduction: Catalytic hydrogenation (H₂/Pd) removes halogens selectively, though chlorine exhibits higher resistance to reduction than fluorine.
Thermal and Photochemical Stability
Thermogravimetric analysis reveals decomposition above 250°C, primarily via C-F bond cleavage. UV-Vis studies indicate sensitivity to light at λ < 300 nm, necessitating storage in amber containers.
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a precursor in antiviral and anticancer agent synthesis. Its halogenated structure mimics bioactive molecules that inhibit kinase enzymes or intercalate DNA.
Advanced Materials
Incorporated into liquid crystals or polymers, it enhances thermal stability and dielectric properties. Fluorine atoms reduce intermolecular van der Waals forces, lowering melting points in liquid crystalline phases .
Table 2: Comparative Analysis with Analogues
| Compound | Substituents | Melting Point (°C) | LogP |
|---|---|---|---|
| (2',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol | 2',4'-Cl; 2,3,5,6-F | 148–152 | 3.8 |
| (2',6'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol | 2',6'-Cl; 2,3,5,6-F | 162–165 | 4.1 |
| (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | 4-CH₃; 2,3,5,6-F | 89–92 | 2.2 |
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.
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Polymer Functionalization: Exploring copolymerization with fluorinated monomers to create high-performance materials.
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Environmental Degradation Studies: Investigating microbial or photolytic degradation pathways to mitigate persistence .
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